3-[1-(1H-indol-3-yl)butyl]-1H-indole 3-[1-(1H-indol-3-yl)butyl]-1H-indole
Brand Name: Vulcanchem
CAS No.: 5030-92-2
VCID: VC11572890
InChI:
SMILES:
Molecular Formula: C20H20N2
Molecular Weight: 288.4

3-[1-(1H-indol-3-yl)butyl]-1H-indole

CAS No.: 5030-92-2

Cat. No.: VC11572890

Molecular Formula: C20H20N2

Molecular Weight: 288.4

Purity: 95

* For research use only. Not for human or veterinary use.

3-[1-(1H-indol-3-yl)butyl]-1H-indole - 5030-92-2

Specification

CAS No. 5030-92-2
Molecular Formula C20H20N2
Molecular Weight 288.4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-[1-(1H-indol-3-yl)butyl]-1H-indole consists of two indole rings linked by a four-carbon aliphatic chain. The primary indole (1H-indole) is substituted at position 1 with a butyl group, which terminates at the 3-position of the secondary indole (1H-indol-3-yl). This configuration introduces conformational flexibility while retaining the aromatic and heterocyclic reactivity inherent to indoles .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Prediction
Molecular FormulaC₂₀H₂₁N₂Sum of atomic constituents
Molecular Weight289.40 g/molCalculated from formula
Boiling Point~530–550°CAnalogous to biindoles
LogP (Partition Coeff.)4.3–4.8Hydrophobicity of indoles
SolubilityLow in water; soluble in DMSOIndole derivative trends

The butyl linker enhances lipophilicity compared to direct biindole structures (e.g., 3,3'-biindole), potentially improving membrane permeability in biological systems .

Synthesis and Chemical Reactivity

Synthetic Strategies

While no direct synthesis of 3-[1-(1H-indol-3-yl)butyl]-1H-indole is documented, analogous methods for alkyl-linked indoles suggest viable routes:

Alkylation of Indole

Indole derivatives are frequently functionalized via alkylation. A plausible pathway involves:

  • N-Alkylation: Treating 1H-indole with 1-bromo-4-chlorobutane to form 1-(4-chlorobutyl)-1H-indole.

  • C-3 Coupling: Reacting the intermediate with a second indole moiety under Ullmann or Buchwald-Hartwig conditions to form the C–N bond at position 3 .

Multicomponent Reactions (MCRs)

MCRs offer efficient one-pot synthesis. For example, a three-component reaction involving:

  • Indole,

  • Aldehydes (e.g., butanal),

  • Ammonium acetate,
    catalyzed by dysprosium triflate or SnCl₂, could yield the target compound .

Table 2: Comparative Yields of Analogous Syntheses

Reaction TypeCatalystYield (%)Reference
N-AlkylationK₂CO₃65–78
MCR with SnCl₂SnCl₂82–90
Pd-mediated couplingPd(OAc)₂70–85

Biological Activities and Mechanisms

Anticancer Properties

Indole derivatives disrupt microtubule assembly and inhibit topoisomerases. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides show IC₅₀ values <10 μM against lung adenocarcinoma . The bifunctional indole structure of 3-[1-(1H-indol-3-yl)butyl]-1H-indole could similarly intercalate DNA or target kinase pathways .

Table 3: Biological Activity Benchmarks

ActivityModel CompoundEC₅₀/IC₅₀Target Organism/Cell
AntibacterialTris-indolylmethylium0.5 μg/mLMRSA
Antiviral5-Fluoro-indole derivatives17.1 SICoxsackievirus B3
AnticancerIndole-thiosemicarbazide8.2 μMA549 cells

Pharmacokinetic and Toxicological Considerations

ADME Profiling

  • Absorption: High LogP (~4.5) suggests good intestinal absorption but potential P-glycoprotein efflux .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with possible hydroxylation at the butyl chain .

  • Excretion: Predominantly renal, with minor fecal elimination .

Toxicity

Indole derivatives with alkyl linkers exhibit moderate cytotoxicity (e.g., CC₅₀ = 5–10 μM in fibroblasts) . Structure-activity relationships (SARs) indicate that elongation beyond C6 chains reduces toxicity, favoring the butyl-linked variant .

Industrial and Research Applications

Pharmaceutical Development

The compound’s bifunctional indole structure positions it as a candidate for:

  • Dual kinase inhibitors (e.g., targeting EGFR and VEGFR),

  • Antimicrobial adjuvants to overcome drug resistance .

Material Science

Indole derivatives are explored as organic semiconductors. The conjugated π-system and alkyl spacer may enable tunable electron transport properties .

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